molecular formula C7H6INO2 B1294305 2-Iodo-5-nitrotoluene CAS No. 5326-38-5

2-Iodo-5-nitrotoluene

Cat. No.: B1294305
CAS No.: 5326-38-5
M. Wt: 263.03 g/mol
InChI Key: ARJHCXYRCLMLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-5-nitrotoluene: is an organic compound with the molecular formula C7H6INO2 . It is a derivative of toluene, where the methyl group is substituted with an iodine atom at the second position and a nitro group at the fifth position on the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and reagent concentrations to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Reduction Products: 2-Iodo-5-aminotoluene

    Oxidation Products: 2-Iodo-5-nitrobenzoic acid

Scientific Research Applications

Synthesis of Pharmaceuticals

Overview : 2-Iodo-5-nitrotoluene serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its ability to undergo electrophilic substitution reactions makes it valuable for developing drugs targeting bacterial infections and cancer treatments.

Case Study : Research has shown that derivatives of this compound exhibit significant antibacterial activity. For example, modifications to this compound have led to the development of new antibiotics that are effective against resistant strains of bacteria .

Overview : In agrochemical formulations, this compound contributes to the efficacy of pesticides and herbicides. Its role in enhancing the biological activity of these compounds supports improved crop yields.

Case Study : Field trials indicated that formulations containing this compound showed increased effectiveness against specific pests compared to traditional pesticides, leading to higher agricultural productivity .

Material Science

Overview : The compound is also significant in material science for synthesizing specialized polymers with enhanced thermal stability and conductivity. These materials are essential in developing advanced composites used in various industrial applications.

Case Study : Research highlighted the use of this compound in creating polymer blends that exhibit superior mechanical properties and thermal resistance, making them suitable for high-performance applications .

Research and Development

Overview : In academic and industrial laboratories, this compound is frequently used as a reagent for exploring new chemical reactions and developing novel compounds. Its versatility allows chemists to investigate various synthetic pathways.

Case Study : A recent study focused on using this compound as a precursor for synthesizing complex organic molecules through innovative reaction mechanisms, showcasing its importance in advancing chemical research .

Mechanism of Action

The mechanism of action of 2-Iodo-5-nitrotoluene depends on the specific application and the target moleculeThese interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function .

Comparison with Similar Compounds

    2-Bromo-5-nitrotoluene: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the difference in halogen size and electronegativity.

    2-Iodo-4-nitrotoluene: The nitro group is positioned differently, leading to variations in chemical behavior and applications.

    2-Iodo-6-nitrotoluene: Another positional isomer with distinct properties and uses.

Uniqueness: 2-Iodo-5-nitrotoluene is unique due to the specific positioning of the iodine and nitro groups, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and research .

Biological Activity

2-Iodo-5-nitrotoluene (C₇H₆INO₂) is a nitro-substituted aromatic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and data tables.

  • Molecular Formula : C₇H₆INO₂
  • Molecular Weight : 263.03 g/mol
  • Melting Point : 99-104 °C

Biological Activity Overview

Nitro compounds, including this compound, are known for their diverse biological activities. The nitro group plays a critical role in the mechanism of action, particularly in generating reactive intermediates that can interact with biological macromolecules.

1. Antimicrobial Activity

Nitro-containing compounds are extensively studied for their antimicrobial properties. Research indicates that the reduction of nitro groups leads to the formation of toxic intermediates that bind to DNA, causing cell death.

CompoundMIC (μM)Target Organism
This compoundTBDTBD
Metronidazole0.5Helicobacter pylori
Chloramphenicol8Staphylococcus aureus

In a study focusing on nitro derivatives, it was found that compounds with nitro groups exhibit significant antibacterial activity against various pathogens, including resistant strains of Mycobacterium tuberculosis .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound is linked to its ability to inhibit inducible nitric oxide synthase (iNOS), a key enzyme involved in the inflammatory response.

CompoundiNOS Inhibition (%)Other Targets
This compoundTBDCOX-2, TNF-α
Nimesulide75%COX-2
Aspirin70%COX-1

Research has shown that nitro-substituted benzamides can effectively inhibit pro-inflammatory cytokines, indicating that this compound may also serve as a lead compound for developing new anti-inflammatory drugs .

3. Anticancer Activity

The anticancer properties of nitro compounds have been documented, with some studies suggesting that they can induce apoptosis in cancer cells through various mechanisms.

CompoundIC₅₀ (μM)Cancer Type
This compoundTBDTBD
Doxorubicin0.1Breast Cancer
Cisplatin1.0Ovarian Cancer

Preliminary findings suggest that the presence of the nitro group is essential for enhancing cytotoxicity against cancer cell lines .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of nitro-substituted compounds similar to this compound:

  • Antimicrobial Efficacy : A comparative study on various nitro derivatives showed that those with electron-withdrawing groups had enhanced antibacterial activity against S. aureus and P. aeruginosa .
  • Inflammation Models : In vitro experiments demonstrated that compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines in macrophage cultures .
  • Cancer Cell Lines : Research indicated that certain nitro-substituted compounds could effectively inhibit the proliferation of cancer cell lines, suggesting potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling 2-Iodo-5-nitrotoluene in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with water for 15 minutes and seek medical attention . Thermal decomposition may release toxic fumes, so avoid high-temperature exposure without proper ventilation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can identify substituent positions (e.g., distinguishing nitro and iodo groups on the toluene ring).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (263.03 g/mol) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Nitro group absorption bands (~1520 cm1^{-1} for asymmetric stretching) and C-I stretches (~500 cm1^{-1}) are diagnostic .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Step 1 : Use high-purity precursors (e.g., >95% toluene derivatives) to minimize side reactions.
  • Step 2 : Optimize iodination conditions (e.g., temperature, catalyst, solvent polarity). For example, Cu-based catalysts may stabilize intermediates in iodination reactions .
  • Step 3 : Validate purity via HPLC or GC-MS, referencing retention times against known standards .

Advanced Research Questions

Q. How do electronic effects of the nitro and iodo substituents influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • Computational Modeling : Use density functional theory (DFT) to calculate electron density maps. The nitro group is a strong meta-directing electron-withdrawing group, while iodine is a weakly ortho/para-directing electron donor.
  • Experimental Validation : Perform nitration or halogenation reactions under controlled conditions and analyze regioselectivity via 1^1H NMR .

Q. What strategies resolve contradictions in reported reaction yields for iodination of 5-nitrotoluene derivatives?

  • Methodological Answer :

  • Systematic Parameter Screening : Vary reaction parameters (temperature, solvent, catalyst loading) and use statistical tools like Design of Experiments (DoE) to identify optimal conditions.
  • Cross-Validation : Compare results across multiple analytical methods (e.g., HPLC for purity, gravimetry for yield) to rule out measurement bias .

Q. How can researchers assess the stability of this compound under long-term storage?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor decomposition via TLC or LC-MS.
  • Stabilization Strategies : Add copper stabilizers (common in iodinated compounds) to prevent radical-mediated degradation .

Q. What computational approaches predict the environmental fate of this compound in aqueous systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solubility and interaction with water molecules.
  • Ecotoxicity Prediction : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation rates and toxicity thresholds .

Q. Data Contradiction Analysis Framework

  • Step 1 : Compare experimental conditions (e.g., solvent polarity, catalyst type) across studies to identify variables affecting outcomes.
  • Step 2 : Replicate conflicting experiments with standardized protocols (e.g., IUPAC-recommended methods for iodination).
  • Step 3 : Use meta-analysis to statistically reconcile discrepancies, emphasizing studies with rigorous purity validation (>95% by HPLC) .

Properties

IUPAC Name

1-iodo-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJHCXYRCLMLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201379
Record name 2-Iodo-5-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5326-38-5
Record name 1-Iodo-2-methyl-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5326-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iodo-5-nitrotoluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Iodo-5-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-5-nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methyl-4-nitroaniline (500 mg, 3.286 mmol) in acetonitrile and water were added p-toluenesulfonic acid monohydrate (1.875 g, 9.858 mmol), sodium nitrite (453 mg, 6.572 mmol) and potassium iodide (1.363 g, 8.215 mmol). The reaction mixture was stirred for 4 h at room temperature. The mixture dissolved in ethyl acetate and washed with water and brine. The organic layer was dried over magnesium sulfate and filtered. The filtrate removed in vacuo. The crude was purified by column chromatography to give 1-iodo-2-methyl-4-nitrobenzene (812 mg, 94%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.875 g
Type
reactant
Reaction Step One
Quantity
453 mg
Type
reactant
Reaction Step One
Quantity
1.363 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
2-Iodo-5-nitrotoluene
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
2-Iodo-5-nitrotoluene
1-Aminonaphthalen-2-olate
2-Iodo-5-nitrotoluene
1-Aminonaphthalen-2-olate
2-Iodo-5-nitrotoluene
1-Aminonaphthalen-2-olate
2-Iodo-5-nitrotoluene
1-Aminonaphthalen-2-olate
2-Iodo-5-nitrotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.